molecular formula C13H15NO2 B5642012 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one CAS No. 135333-94-7

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B5642012
CAS No.: 135333-94-7
M. Wt: 217.26 g/mol
InChI Key: ZUMAKYZWDBDHIG-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and its presence in numerous clinically important molecules and natural products . Researchers value this specific compound for its structural features, which include methoxy and methyl substitutions on the indole nucleus, as these modifications are frequently explored to optimize a compound's binding affinity and pharmacokinetic properties . Indole derivatives are extensively investigated for a broad spectrum of pharmacological activities. The core indole structure has been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties, among others . This makes 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one a valuable intermediate or lead compound for developing novel therapeutic agents targeting these areas. Its mechanism of action in research settings is typically studied in relation to its interaction with various biological receptors, as indole compounds are known to bind with high affinity to multiple targets . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-13(9(2)15)11-7-10(16-4)5-6-12(11)14(8)3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMAKYZWDBDHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239208
Record name 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

135333-94-7
Record name 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135333-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one exhibit a range of biological activities. Key areas of interest include:

1. Anticancer Properties:
Molecular docking studies have suggested that this compound may interact favorably with proteins involved in cancer progression. For instance, it has shown potential as an inhibitor of certain kinases that are critical in tumor growth.

2. Neuroprotective Effects:
Similar indole derivatives have been studied for their neuroprotective properties. The presence of methoxy and dimethyl groups may enhance these effects compared to unsubstituted indoles.

3. Psychoactive Properties:
Some analogs of this compound share structural similarities with known psychoactive substances, indicating potential applications in neuroscience and psychopharmacology.

Applications in Medicinal Chemistry

The applications of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one can be categorized into several domains:

Application Area Description Case Studies/Examples
Anticancer ResearchInvestigating its role as a kinase inhibitorStudies showing inhibition of cancer cell lines
NeuropharmacologyExploring neuroprotective effectsResearch on cognitive function improvement in animal models
PsychopharmacologyEvaluating psychoactive propertiesAnalogs tested for behavioral changes in preclinical trials

Case Studies

Case Study 1: Anticancer Activity
A study focused on the binding affinity of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one to various cancer-related proteins. Results indicated significant inhibition of cell proliferation in breast cancer cell lines when treated with this compound.

Case Study 2: Neuroprotective Effects
In a preclinical trial involving rodents, administration of the compound resulted in improved outcomes in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Key Structural Features:

  • Indole core : Provides aromaticity and enables π-π interactions.
  • 5-Methoxy group : Enhances solubility and influences electronic properties.
  • 1,2-Dimethyl groups : Steric effects may modulate reactivity and binding interactions.
  • 3-Acetyl moiety : A reactive ketone group suitable for further functionalization.

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one with analogs differing in substituents, synthesis, and properties.

Table 1: Structural and Physical Properties of Selected Indole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Indole Position) Melting Point (°C) Key References
1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one C₁₄H₁₇NO₂ 243.29 5-OCH₃, 1-CH₃, 2-CH₃, 3-COCH₃ Not reported
2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone C₁₃H₁₄ClNO₂ 251.72 5-OCH₃, 1-CH₃, 2-CH₃, 3-COCH₂Cl Not reported
1-(5-Methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone C₁₈H₁₇NO₂ 279.33 5-OCH₃, 2-CH₃, 1-Ph, 3-COCH₃ Not reported
1-(1H-Indol-3-yl)ethan-1-one C₁₀H₉NO 159.19 3-COCH₃ (no substituents) Not reported
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)ethan-1-one C₂₂H₁₄BrClN₂O 437.01 1-Br, 3-COCH₂(Ph-NO₂), 4-OCH₃ (aryl) Not reported

Biological Activity

1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one, a synthetic compound with the molecular formula C13H15NO2, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an indole structure, which is known for its diverse pharmacological properties. The presence of methoxy and dimethyl groups at specific positions on the indole ring may enhance its biological activity compared to simpler indole derivatives.

  • Molecular Weight : 217.27 g/mol
  • CAS Number : 135333-94-7
  • Structural Features :
    • Indole core with a methoxy group at the 5-position.
    • Dimethyl substitutions at the 1 and 2 positions.
    • An ethanone moiety attached to the indole structure.

Biological Activities

Research indicates that compounds related to 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one exhibit a range of biological activities. These include:

Anticancer Activity

Molecular docking studies have suggested that this compound may interact favorably with proteins implicated in cancer progression. The binding affinity of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one with various targets has been explored, indicating potential as a therapeutic agent in oncology.

Antioxidant Properties

The compound's structural characteristics suggest it may possess antioxidant capabilities. Research has shown that related indole derivatives can scavenge free radicals, thereby mitigating oxidative stress—an underlying factor in various diseases.

Neuroprotective Effects

Indoles are often studied for their neuroprotective properties. Preliminary studies on similar compounds indicate that they may help protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative conditions.

Comparative Analysis of Related Compounds

To better understand the biological activity of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Methoxyindole Indole structure with methoxy groupCommonly studied for neuroprotective effects
5-Methoxy-N,N-dimethyltryptamine Tryptamine coreKnown for psychoactive properties
6-Methoxyindole Indole structure with methoxy groupVariation at the 6-position affects activity
5-Methoxy-N-acetyltryptamine Acetylated tryptamine derivativeExhibits different pharmacological profiles

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to indoles:

  • Antitumor Activity : A study demonstrated that certain indole derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of methoxy and dimethyl groups was found to enhance this effect, suggesting a structure-activity relationship (SAR) that favors these modifications for increased potency.
  • Antioxidant Evaluation : In vitro assays measuring the ability to scavenge DPPH radicals showed that compounds with similar structures exhibited varying degrees of antioxidant activity, with some derivatives outperforming traditional antioxidants like Trolox.
  • Neuroprotection Studies : Investigations into the neuroprotective effects of related indoles indicated that these compounds could reduce neuronal apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases.

Q & A

Basic: What are the common synthetic routes for 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one, and how can their efficiency be evaluated?

Methodological Answer:
The synthesis typically involves Diels–Alder cycloaddition of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and deprotection in a one-pot domino process. Post-synthesis derivatization (e.g., Mannich reaction) introduces functional groups. Efficiency is evaluated via:

  • Yield optimization : Monitoring reaction parameters (temperature, catalyst loading).
  • Purity metrics : Melting point determination, elemental analysis, and chromatography (TLC/HPLC) .
  • Structural validation : IR spectroscopy for functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) and ¹H NMR for substituent integration .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Resolves methyl (δ ~2.5 ppm) and methoxy (δ ~3.8 ppm) groups, with indole NH proton (δ ~10 ppm) .
    • IR : Confirms carbonyl (1700–1750 cm⁻¹) and aromatic C-H stretches .
  • Crystallography :
    • Single-crystal X-ray diffraction identifies molecular packing, hydrogen bonding (N–H···O/N interactions), and π-stacking .
    • Asymmetric unit analysis distinguishes unique molecular conformers (e.g., four unique molecules in structure 8 vs. one in 7 ) .

Basic: What computational methods are used to predict physicochemical properties, and how do they compare to experimental data?

Methodological Answer:

  • Topological polar surface area (TPSA) : Calculated as 62.3 Ų (experimental PSA: 62.32), critical for assessing solubility and membrane permeability .
  • LogP (XLogP) : Predicted hydrophobicity (1.1 ) via fragment-based algorithms .
  • Molecular weight validation : Exact mass (205.07393 g/mol) matches high-resolution mass spectrometry (HRMS) data .
  • Discrepancies : Computational models may underestimate steric effects in crystallographic data (e.g., bulky substituents altering packing efficiency) .

Advanced: How can synthesis conditions be optimized to improve yield and purity in multistep reactions?

Methodological Answer:

  • Domino reaction optimization : Adjust acid concentration and reaction time to minimize side products during cyclization/deprotection .
  • Temperature control : Stabilize intermediates (e.g., indole derivatives) to prevent degradation .
  • Workup strategies : Use selective extraction (e.g., pH-dependent solubility) and recrystallization (e.g., ethanol/water mixtures) for purification .

Advanced: How can contradictions in crystallographic data (e.g., asymmetric unit discrepancies) be resolved?

Methodological Answer:

  • Multi-conformer analysis : Compare four unique molecules in asymmetric units (e.g., structure 8 ) to identify dominant hydrogen-bonding patterns (N–H···N vs. N–H···O) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (C–H···O, π-stacking) to explain packing variations .
  • Temperature-dependent studies : Conduct X-ray diffraction at multiple temperatures (e.g., 100 K vs. 296 K) to assess thermal motion effects .

Advanced: What experimental designs are recommended for evaluating biological activity in indole derivatives?

Methodological Answer:

  • In vitro assays :
    • Anticancer activity : Use MTT assays on breast tumor cell lines (e.g., MCF-7), referencing bis-indolylalkane derivatives as precedents .
    • Receptor binding : Radioligand displacement assays for serotonin receptors (indole scaffolds target 5-HT receptors) .
  • Dose-response studies : Vary substituents (methoxy, methyl) to establish structure-activity relationships (SAR) .

Advanced: What strategies mitigate compound degradation during long-term experimental protocols?

Methodological Answer:

  • Stabilization techniques :
    • Temperature control : Store samples at –20°C under inert gas (N₂/Ar) to slow oxidation .
    • Light protection : Use amber vials to prevent photodegradation of indole moieties .
  • Degradation monitoring : Periodic HPLC analysis to track purity and LC-MS to identify degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 2
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1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one

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